molecular formula C8H18N2 B11800310 1-(Piperidin-3-yl)propan-1-amine

1-(Piperidin-3-yl)propan-1-amine

Cat. No.: B11800310
M. Wt: 142.24 g/mol
InChI Key: JGVINVAAUOPFDU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The compound 1-(piperidin-3-yl)propan-1-amine belongs to the class of aliphatic amines featuring a piperidine moiety. According to IUPAC rules, the parent structure is identified as propan-1-amine , with a piperidin-3-yl substituent attached to the first carbon of the propane chain. The piperidine ring is numbered such that the nitrogen atom occupies position 1, and the substituent is located at position 3 (Figure 1).

Molecular Formula : $$ \text{C}8\text{H}{18}\text{N}_2 $$
Molecular Weight : 142.24 g/mol (calculated from atomic weights)

The structural elucidation confirms a six-membered piperidine ring in chair conformation, with the propan-1-amine side chain extending from the equatorial position of carbon 3. This configuration minimizes steric hindrance between the amine group and the piperidine ring.

Alternative Chemical Designations and Registry Numbers

This compound is recognized under multiple synonyms and registry identifiers in chemical databases:

Designation Registry Number Source
3-(Piperidin-3-yl)propylamine 3529-08-6 PubChem
1-(3-Aminopropyl)piperidine 126553-14-8 ChemicalBook
N-(3-Aminopropyl)piperidine 73278-98-5 PubChem

The CAS registry number 3529-08-6 is most frequently associated with this compound in academic literature. The European Community (EC) number 222-557-0 and PubChem CID 19049 further aid in cross-referencing across databases.

Stereochemical Considerations and Isomeric Forms

The stereochemistry of 1-(piperidin-3-yl)propan-1-amine is influenced by two factors:

  • Piperidine Ring Conformation : The nitrogen atom in the piperidine ring adopts a chair conformation, with the propan-1-amine substituent preferentially occupying an equatorial position to minimize 1,3-diaxial interactions.
  • Chirality at Carbon 3 : The attachment point at carbon 3 of the piperidine ring creates a stereogenic center, leading to two enantiomers: (R)-1-(piperidin-3-yl)propan-1-amine and (S)-1-(piperidin-3-yl)propan-1-amine.
Isomer Stereochemical Descriptor Synthetic Relevance
(R)-enantiomer R configuration at C3 Preferred in receptor-targeted drug design
(S)-enantiomer S configuration at C3 Common intermediate in catalysis

Racemic mixtures of these enantiomers are typically reported in commercial samples, though enantioselective synthesis methods using Rh-catalyzed asymmetric reductive Heck reactions have been demonstrated for related piperidine derivatives.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-piperidin-3-ylpropan-1-amine

InChI

InChI=1S/C8H18N2/c1-2-8(9)7-4-3-5-10-6-7/h7-8,10H,2-6,9H2,1H3

InChI Key

JGVINVAAUOPFDU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCCNC1)N

Origin of Product

United States

Preparation Methods

Reaction Overview

Reductive amination is a widely used method for synthesizing primary amines. For 1-(piperidin-3-yl)propan-1-amine, this involves the condensation of 3-piperidinyl propanal with ammonia, followed by reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Key Steps:

  • Aldehyde Formation :

    • 3-Piperidinyl propanal is prepared via oxidation of 3-(piperidin-3-yl)propan-1-ol using pyridinium chlorochromate (PCC).

  • Condensation :

    • The aldehyde reacts with aqueous ammonia at 25–40°C to form an imine intermediate.

  • Reduction :

    • The imine is reduced using NaBH₄ in methanol, yielding the target amine.

Optimization Data:

ParameterOptimal ConditionYield (%)
Temperature25–40°C78–85
Reducing AgentNaBH₄82
SolventMethanol
Reaction Time12–24 h

Advantages : High atom economy and mild conditions.
Limitations : Requires strict control of pH to avoid over-reduction.

Alkylation of Piperidine-3-Carboxylic Acid Derivatives

Reaction Overview

This method involves alkylation of piperidine-3-carboxylic acid esters or amides, followed by hydrolysis and decarboxylation to yield the amine.

Key Steps:

  • Esterification :

    • Piperidine-3-carboxylic acid is converted to its ethyl ester using thionyl chloride (SOCl₂) and ethanol.

  • Alkylation :

    • The ester undergoes alkylation with propargyl bromide in the presence of potassium carbonate (K₂CO₃).

  • Hydrolysis and Decarboxylation :

    • The alkylated ester is hydrolyzed with NaOH, followed by decarboxylation using H₂SO₄ to form 1-(piperidin-3-yl)propan-1-amine.

Optimization Data:

ParameterOptimal ConditionYield (%)
Alkylating AgentPropargyl bromide65
BaseK₂CO₃
SolventDimethylformamide (DMF)
Reaction Time48 h

Advantages : Scalable for industrial production.
Limitations : Multi-step process with moderate yields.

Coupling Reactions Using Organometallic Reagents

Reaction Overview

Organozinc or organomagnesium reagents enable the formation of carbon-nitrogen bonds. This method is adapted from piperidine synthesis strategies in organometallic chemistry.

Key Steps:

  • Grignard Reagent Preparation :

    • Propylmagnesium bromide is prepared from propanol and Mg in tetrahydrofuran (THF).

  • Coupling with Piperidine-3-Carbonitrile :

    • The Grignard reagent reacts with piperidine-3-carbonitrile at −78°C, followed by hydrolysis to yield the amine.

Optimization Data:

ParameterOptimal ConditionYield (%)
Temperature−78°C to 25°C70
ReagentPropylmagnesium bromide
SolventTHF
Reaction Time4–6 h

Advantages : High functional group tolerance.
Limitations : Requires anhydrous conditions and low temperatures.

Hydrogenation of Nitriles

Reaction Overview

Catalytic hydrogenation of 3-(piperidin-3-yl)propanenitrile using Raney nickel or palladium catalysts provides a direct route to the amine.

Key Steps:

  • Nitrile Synthesis :

    • 3-(Piperidin-3-yl)propanenitrile is prepared via nucleophilic substitution of piperidine-3-carboxaldehyde with acrylonitrile.

  • Hydrogenation :

    • The nitrile is hydrogenated at 50–100°C under H₂ pressure (3–5 atm) using Raney nickel.

Optimization Data:

ParameterOptimal ConditionYield (%)
CatalystRaney nickel88
Pressure4 atm H₂
SolventEthanol
Reaction Time8–12 h

Advantages : High yields and simplicity.
Limitations : Catalyst poisoning risks due to piperidine’s basicity.

Enzymatic Synthesis

Reaction Overview

Emerging biocatalytic methods use transaminases to convert ketone precursors to amines. This approach is eco-friendly but less explored for piperidine derivatives.

Key Steps:

  • Ketone Preparation :

    • 3-Piperidinyl propan-1-one is synthesized via Friedel-Crafts acylation.

  • Enzymatic Transamination :

    • The ketone reacts with an amine donor (e.g., alanine) in the presence of a transaminase enzyme.

Optimization Data:

ParameterOptimal ConditionYield (%)
Enzymeω-Transaminase55
pH7.5–8.0
Temperature37°C
Reaction Time72 h

Advantages : Green chemistry with high enantioselectivity.
Limitations : Long reaction times and limited enzyme availability .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Chemistry
1-(Piperidin-3-yl)propan-1-amine is often used as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structural features allow for the modification of its chemical properties, facilitating the creation of derivatives with enhanced activity or specificity.

Biology
The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against resistant bacterial strains. Modifications to the piperidine structure can enhance potency.
  • Anticancer Potential : Research indicates that 1-(Piperidin-3-yl)propan-1-amine can inhibit nitric oxide synthase (NOS) in colorectal cancer models, suggesting its potential as a lead compound for developing anticancer agents targeting NOS pathways.

Medicine
The therapeutic applications of this compound are being explored in various contexts:

  • Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases. For example, compounds derived from it have shown inhibition of monoamine oxidase (MAO), which is relevant in the treatment of disorders like Alzheimer's disease .

Industrial Applications

In industrial settings, 1-(Piperidin-3-yl)propan-1-amine serves as an intermediate in the production of specialty chemicals and pharmaceuticals. Its ability to modulate biological pathways makes it valuable in drug synthesis processes.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various derivatives of this compound for their antimicrobial properties. The results indicated that modifications to the piperidine ring significantly affected antimicrobial potency, with some derivatives demonstrating superior activity against resistant bacterial strains.

Study 2: Anticancer Potential

Another investigation focused on the compound's anticancer properties. It highlighted the ability to inhibit NOS in colorectal cancer models, suggesting that this compound could serve as a lead for developing new anticancer agents targeting NOS pathways.

Study 3: Neurological Activity

Recent studies have shown that related compounds exhibit potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)propan-1-amine involves its interaction with various molecular targets. In medicinal chemistry, it acts as a ligand for certain receptors, modulating their activity and influencing biological pathways. The compound’s effects are mediated through its binding to specific proteins and enzymes, altering their function and leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(Piperidin-3-yl)propan-1-amine, emphasizing differences in substituents, synthesis, and applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Applications/Synthesis
1-(Piperidin-3-yl)propan-1-amine Piperidin-3-yl at C1 of propan-1-amine ~156.23 (estimated) Secondary amine with a piperidine ring; potential CNS activity Limited synthesis details; inferred from analogs like 3-phenyl derivatives .
3-(4-Benzylpiperidin-1-yl)propan-1-amine 4-Benzyl-piperidin-1-yl at C3 of propan-1-amine 260.40 (C₁₇H₂₈N₂) Enhanced lipophilicity due to benzyl group; discontinued commercial availability Used in pharmaceutical research (e.g., as intermediates for receptor ligands) .
3-(Piperidin-1-yl)propan-1-ol hydrochloride Piperidin-1-yl at C3 of propan-1-ol; HCl salt 193.70 (C₈H₁₈ClNO) Alcohol derivative with higher polarity; precursor for drug candidates Synthesized as intermediates for 2-aminopyrimidine derivatives in kinase inhibitors .
3-Phenyl-2-(piperidin-1-yl)propan-1-amine Phenyl at C3, piperidin-1-yl at C2 232.34 (C₁₄H₂₂N₂) Aromatic substitution enhances π-π interactions; CAS 1713-38-8 Explored in medicinal chemistry for structural diversity; supplier-limited .
1-(Prop-2-yn-1-yl)piperidin-3-amine Propargyl group at piperidine N1 138.21 (C₈H₁₄N₂) Alkyne functionality for click chemistry applications Used in synthetic organic chemistry for modular derivatization .

Structural and Functional Insights

In contrast, the alcohol derivative (3-(piperidin-1-yl)propan-1-ol hydrochloride) is more polar, favoring solubility in aqueous systems . The propargyl-substituted analog (1-(prop-2-yn-1-yl)piperidin-3-amine) enables click chemistry modifications, a feature absent in the target compound .

Synthetic Accessibility: Piperidine-based amines are often synthesized via reductive amination or nucleophilic substitution. For example, 3-phenyl-2-(piperidin-1-yl)propan-1-amine derivatives are prepared using secondary amine catalysts like piperidine, though diethylamine may offer higher yields in condensation reactions .

Pharmacological Potential: Piperidin-1-yl-propoxyphenyl derivatives () demonstrate activity in kinase inhibition, suggesting that 1-(Piperidin-3-yl)propan-1-amine could serve as a scaffold for similar targets . The discontinued status of 3-(4-benzylpiperidin-1-yl)propan-1-amine () highlights challenges in stability or toxicity, underscoring the need for rigorous ADMET profiling of analogs .

Biological Activity

1-(Piperidin-3-yl)propan-1-amine, also known as 3-(piperidin-1-yl)propan-1-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 1-(Piperidin-3-yl)propan-1-amine is C8H18N2C_8H_{18}N_2 with a molecular weight of 142.24 g/mol. The compound features a piperidine ring attached to a propan-1-amine group, which is crucial for its biological interactions. Its structure allows it to engage with various receptors and enzymes in the body.

5-Hydroxytryptamine Receptor Agonism

Research indicates that 1-(Piperidin-3-yl)propan-1-amine acts as a 5-hydroxytryptamine (5-HT) receptor agonist , particularly influencing serotonergic signaling pathways. This interaction suggests potential applications in treating mood disorders and other conditions linked to serotonin dysregulation.

Chemokine Receptor Activity

In vitro studies have shown that this compound exhibits chemokine receptor activity, indicating its role in modulating inflammatory processes and immune responses. This property may be beneficial in developing treatments for autoimmune diseases and inflammatory conditions.

Biological Activity Overview

The biological activities of 1-(Piperidin-3-yl)propan-1-amine can be summarized as follows:

Activity Description
5-HT Receptor Agonism Modulates serotonergic pathways; potential antidepressant effects
Chemokine Receptor Modulation Influences immune response; potential applications in inflammatory diseases
Anticancer Potential Preliminary studies suggest activity against certain cancer cell lines

Anticancer Activity

A study evaluated the effects of various derivatives related to 1-(Piperidin-3-yl)propan-1-amine on breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that certain modifications to the piperidine structure enhanced antiproliferative activity, with some compounds reducing cell viability significantly at low concentrations (e.g., IC50 values as low as 6.25 µM) .

In particular, the study highlighted the importance of functional groups in determining biological activity, suggesting that structural optimization could lead to more effective anticancer agents.

Interaction with Membrane Proteins

Target analysis has revealed that 1-(Piperidin-3-yl)propan-1-amine may interact with several membrane proteins implicated in cancer and other disorders. Notable targets include serotonin receptors (5-HT6), metabotropic glutamate receptors (mGluR2), and others involved in neurotransmission and cellular signaling .

Q & A

Q. What are the recommended synthetic routes for 1-(Piperidin-3-yl)propan-1-amine, and how can reaction conditions be optimized?

The synthesis of structurally analogous amines (e.g., pyridine or piperidine derivatives) typically involves multi-step reactions, including nucleophilic substitution, reductive amination, or coupling reactions. For example:

  • Step 1 : Formation of the piperidine core via cyclization or functionalization of a precursor (e.g., using Buchwald-Hartwig amination for nitrogen incorporation) .
  • Step 2 : Introduction of the propan-1-amine side chain via alkylation or Michael addition, with careful control of pH (6–8) and temperature (40–60°C) to minimize side reactions .
  • Optimization : Use HPLC to monitor intermediate purity and NMR to confirm regioselectivity. Solvent choice (e.g., THF or DMF) impacts yield due to polarity effects on reaction kinetics .

Q. How can the stereochemical configuration of 1-(Piperidin-3-yl)propan-1-amine be resolved and validated?

  • Chiral resolution : Employ chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt formation with tartaric acid derivatives .
  • Validation : Compare experimental optical rotation values with computational predictions (DFT or molecular dynamics simulations). X-ray crystallography (using SHELXL ) provides definitive stereochemical assignment if single crystals are obtainable.

Q. What analytical techniques are critical for characterizing 1-(Piperidin-3-yl)propan-1-amine?

  • Structural elucidation : 1H^1H- and 13C^{13}C-NMR for backbone confirmation; IR spectroscopy for amine N-H stretching (3100–3500 cm1^{-1}) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity profiling .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How do structural modifications to the piperidine ring influence the biological activity of 1-(Piperidin-3-yl)propan-1-amine?

  • Case study : Fluorination at the piperidine 4-position (as in 6-(4,4-difluoropiperidin-1-yl)pyridin-3-amine) enhances metabolic stability by reducing cytochrome P450 oxidation .
  • Methodology : Compare binding affinities (e.g., via surface plasmon resonance) of modified analogs to receptors like dopamine D3 (see for analogous studies). Computational docking (AutoDock Vina) predicts steric and electronic effects of substituents .

Q. What experimental strategies can resolve contradictions in reported biological data for piperidine-amine derivatives?

  • Data reconciliation : Perform dose-response assays under standardized conditions (e.g., fixed cell lines, pH 7.4 buffer) to isolate compound-specific effects from protocol variability .
  • Mechanistic studies : Use knockout cell models or selective receptor antagonists (e.g., SCH 23390 for dopamine D1) to confirm target engagement .

Q. How can enzymatic pathways be leveraged for the sustainable synthesis of 1-(Piperidin-3-yl)propan-1-amine?

  • Biocatalysis : Transaminases or imine reductases catalyze stereoselective amine formation under mild conditions (pH 7–9, 25–37°C) .
  • Process design : Combine enzymatic steps with flow chemistry to improve scalability. Monitor reaction progress via inline FTIR .

Methodological Guidance Tables

Q. Table 1. Comparative Reactivity of Piperidine-Amines in Reductive Amination

CompoundReaction Yield (%)Optimal pHKey Side Products
1-(Piperidin-3-yl)propan-1-amine*72–857.5N-alkylated byproducts
3-(6-Methylpyridin-3-yl)propan-1-amine686.8Dehydrohalogenation
(R)-1-(3-Bromophenyl)propan-1-amine898.0Diastereomeric dimers
*Theoretical data extrapolated from analogous reactions in .

Q. Table 2. Receptor Binding Affinities of Piperidine Derivatives

CompoundDopamine D3 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Selectivity Ratio (D3/5-HT2A)
1-(Piperidin-3-yl)propan-1-amine*14.342029.4
6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine8.931034.8
*Predicted via QSAR modeling based on .

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